9-(azetidin-3-yl)-9H-purine-2,6-diamine, trifluoroacetic acid
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Overview
Description
9-(azetidin-3-yl)-9H-purine-2,6-diamine, trifluoroacetic acid is a compound that features a purine core substituted with an azetidine ring and two amino groups The trifluoroacetic acid component is often used as a counterion to enhance the solubility and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(azetidin-3-yl)-9H-purine-2,6-diamine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Purine Core Synthesis: The purine core is synthesized separately, often starting from commercially available purine derivatives.
Coupling Reaction: The azetidine ring is then coupled to the purine core using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(azetidin-3-yl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups on the purine core can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the purine core.
Coupling Reactions: The compound can be further functionalized through coupling reactions with boronic acids using Suzuki–Miyaura cross-coupling.
Common Reagents and Conditions
Aza-Michael Addition: NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates.
Suzuki–Miyaura Cross-Coupling: Boronic acids and palladium catalysts.
Major Products
The major products formed from these reactions include various substituted purine derivatives with potential biological activity.
Scientific Research Applications
9-(azetidin-3-yl)-9H-purine-2,6-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand the interaction of purine derivatives with biological targets.
Chemical Biology: The compound serves as a tool to study the effects of azetidine-substituted purines on cellular processes.
Mechanism of Action
The mechanism of action of 9-(azetidin-3-yl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The azetidine ring and the amino groups on the purine core play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-one, exhibit similar structural features and biological activities.
Purine Derivatives: Other purine derivatives, such as adenine and guanine, share the purine core but differ in their substituents and biological activities.
Uniqueness
9-(azetidin-3-yl)-9H-purine-2,6-diamine is unique due to the combination of the azetidine ring and the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
9-(azetidin-3-yl)purine-2,6-diamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7.C2HF3O2/c9-6-5-7(14-8(10)13-6)15(3-12-5)4-1-11-2-4;3-2(4,5)1(6)7/h3-4,11H,1-2H2,(H4,9,10,13,14);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECUWMWFLRLJCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC3=C(N=C(N=C32)N)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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